Arachidonylcyclopropylamide

Catalog No.
S1525513
CAS No.
229021-64-1
M.F
C23H37NO
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidonylcyclopropylamide

CAS Number

229021-64-1

Product Name

Arachidonylcyclopropylamide

IUPAC Name

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-

InChI Key

GLGAUBPACOBAMV-DOFZRALJSA-N

SMILES

Array

Synonyms

(5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide; ACPA;

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1

The exact mass of the compound Arachidonylcyclopropylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Arachidonylcyclopropylamide (ACPA, CAS 229021-64-1) is a synthetic structural analog of the endogenous cannabinoid anandamide, engineered to serve as a highly selective agonist for the cannabinoid receptor type 1 (CB1). In pharmacological procurement and assay design, ACPA is prioritized for its 2.2 nM binding affinity to CB1 receptors and its distinct metabolic profile. Unlike heavily modified synthetic cannabinoids that resist degradation, ACPA retains susceptibility to fatty acid amide hydrolase (FAAH), making it a critical standard for modeling transient, physiologically relevant endocannabinoid signaling in both cellular and in vivo systems [1].

Substituting ACPA with the endogenous baseline anandamide (AEA) compromises assay precision, as AEA exhibits poor selectivity and readily binds both CB1 and CB2 receptors. Conversely, substituting ACPA with methanandamide—a common synthetic alternative—fundamentally alters the temporal dynamics of the assay; methanandamide is sterically hindered to resist FAAH-mediated hydrolysis, resulting in prolonged, artificial receptor activation. Furthermore, while the closely related analog ACEA (arachidonyl-2-chloroethylamide) offers slightly higher CB1 selectivity, ACPA utilizes a cyclopropyl group rather than a chloroethyl moiety, eliminating the risk of halogen-related reactivity or off-target steric clashes in sensitive structural assays. Consequently, ACPA is the strict requirement when a protocol demands high CB1 selectivity combined with rapid, FAAH-dependent metabolic clearance [1].

CB1 vs. CB2 Receptor Binding Selectivity

ACPA demonstrates a highly preferential binding profile for the CB1 receptor over the CB2 receptor, which is critical for isolating central nervous system pathways from immune-mediated CB2 responses. Quantitative radioligand binding assays establish that ACPA binds to CB1 with a Ki of 2.2 ± 0.4 nM, while its affinity for CB2 is significantly lower at a Ki of 0.7 ± 0.01 µM (700 nM). This yields an approximate 318-fold selectivity for CB1 [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataACPA: CB1 Ki = 2.2 nM; CB2 Ki = 700 nM
Comparator Or BaselineAnandamide (AEA): Marginal selectivity between CB1 and CB2
Quantified Difference~318-fold selectivity for CB1 over CB2
ConditionsIn vitro radioligand displacement assay using isolated receptors

Ensures researchers can selectively trigger CB1-mediated signaling cascades without confounding background noise from CB2 receptor activation.

Metabolic Clearance via FAAH Susceptibility

Unlike methylated synthetic cannabinoids such as (R)-(+)-methanandamide, ACPA lacks a methyl substituent on the 1' or 2 carbon. This structural feature ensures that ACPA remains highly susceptible to rapid enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). In whole-animal models, ACPA induces hypothermia with the same transient efficacy as endogenous AEA, despite its significantly higher CB1 affinity, proving its rapid in vivo clearance .

Evidence DimensionEnzymatic Hydrolysis (FAAH) Profile
Target Compound DataACPA: Rapidly hydrolyzed by FAAH (transient action)
Comparator Or BaselineMethanandamide: FAAH-resistant (prolonged action)
Quantified DifferenceACPA mimics endogenous AEA clearance rates, whereas methanandamide exhibits a prolonged half-life
ConditionsIn vivo hypothermia induction models and in vitro FAAH assays

Essential for procurement in studies requiring transient, physiologically accurate receptor activation rather than sustained, artificial agonism.

Formulation Compatibility for Aqueous in Vitro Assays

As a highly lipophilic arachidonic acid derivative, ACPA requires specific handling for aqueous compatibility. It achieves a baseline solubility of approximately 10 mg/mL in standard organic solvents such as ethanol, DMSO, and DMF. For direct application in physiological buffers, ACPA can be reliably formulated to a working concentration of 1 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2) without immediate precipitation .

Evidence DimensionAqueous Buffer Solubility
Target Compound Data1 mg/mL in 1:1 Ethanol:PBS (pH 7.2)
Comparator Or BaselineStandard highly lipophilic cannabinoids: Often <0.1 mg/mL in aqueous media without surfactants
Quantified DifferenceReliable 1 mg/mL working stock in 50% aqueous buffer
ConditionsStandard laboratory formulation at room temperature

Guarantees reproducible dosing and prevents compound precipitation in cell culture media, reducing assay-to-assay variability.

Transient Endocannabinoid Signaling Models

Because ACPA is rapidly degraded by FAAH, it is a highly suitable procurement choice for in vitro and in vivo models studying the precise temporal dynamics of CB1 activation and deactivation. It allows researchers to mimic the short-lived signaling bursts of endogenous anandamide while benefiting from much higher CB1 selectivity [1].

FAAH Inhibitor Screening Assays

ACPA serves as a highly effective substrate-agonist in assays designed to evaluate novel FAAH inhibitors (e.g., URB597). By measuring the potentiation of ACPA-induced CB1 signaling upon FAAH blockade, laboratories can quantitatively assess inhibitor efficacy without the confounding variables introduced by FAAH-resistant analogs.

Halogen-Free CB1 Structural Studies

In specialized structural biology or binding pocket mapping where the chloroethyl group of the alternative agonist ACEA might introduce unwanted halogen bonding or steric interference, ACPA's cyclopropyl moiety provides a clean, high-affinity (Ki = 2.2 nM) alternative for stabilizing the CB1 receptor in its active conformation [1].

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

343.287514804 Da

Monoisotopic Mass

343.287514804 Da

Heavy Atom Count

25

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

Arachidonylcyclopropylamide

Dates

Last modified: 08-15-2023

Explore Compound Types